molecular formula C22H22N2 B328770 1-[5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-naphthyl]-2,5-dimethyl-1H-pyrrole

1-[5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-naphthyl]-2,5-dimethyl-1H-pyrrole

Cat. No.: B328770
M. Wt: 314.4 g/mol
InChI Key: OTQAHZUKBIGBMU-UHFFFAOYSA-N
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Description

1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) is a complex organic compound that features a naphthalene core linked to two pyrrole rings

Preparation Methods

The synthesis of 1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the reaction of naphthalene derivatives with pyrrole derivatives under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and bismuth nitrate pentahydrate as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, often using reagents like halogens or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) can be compared to other naphthalene and pyrrole derivatives:

    Naphthalene derivatives: Compounds like 1,5-dimethylnaphthalene share a similar core structure but lack the pyrrole rings.

    Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole have similar ring structures but do not have the naphthalene core.

The uniqueness of 1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) lies in its combined naphthalene and pyrrole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

1-[5-(2,5-dimethylpyrrol-1-yl)naphthalen-1-yl]-2,5-dimethylpyrrole

InChI

InChI=1S/C22H22N2/c1-15-11-12-16(2)23(15)21-9-5-8-20-19(21)7-6-10-22(20)24-17(3)13-14-18(24)4/h5-14H,1-4H3

InChI Key

OTQAHZUKBIGBMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=CC3=C2C=CC=C3N4C(=CC=C4C)C)C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC3=C2C=CC=C3N4C(=CC=C4C)C)C

Origin of Product

United States

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